2-(Oxetan-3-yloxy)aniline
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Overview
Description
2-(Oxetan-3-yloxy)aniline is a chemical compound that belongs to the class of anilinesThis compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Synthetic Routes and Reaction Conditions:
Intramolecular Williamson Ether Synthesis: This method involves the reaction of an appropriate aniline derivative with an oxetane precursor under basic conditions to form the oxetane ring.
Paternò-Büchi [2+2] Cycloaddition Reaction: This light-mediated reaction involves the cycloaddition of an aniline derivative with an alkene to form the oxetane ring.
Industrial Production Methods:
- The industrial production of this compound typically involves bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aniline group is oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the aniline group is substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.
Major Products:
- The major products formed from these reactions include nitroaniline, aminoaniline, and substituted aniline derivatives.
Scientific Research Applications
2-(Oxetan-3-yloxy)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used as a lead compound for the development of drugs for the treatment of cancer, Alzheimer’s disease, and other neurological disorders.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure .
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .
Comparison with Similar Compounds
Oxetane: The simplest member of the oxetane family, known for its stability and reactivity.
3-(2-Anilinoethoxy)oxetane: A closely related compound with similar chemical properties and applications.
Uniqueness:
- 2-(Oxetan-3-yloxy)aniline is unique due to its combination of an oxetane ring and aniline group, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and potential applications in various fields.
Properties
IUPAC Name |
2-(oxetan-3-yloxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDPAUQAFXSHAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349717-13-0 |
Source
|
Record name | 2-(oxetan-3-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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